7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Description
Molecular Structure and Isomerism
The molecular structure of 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉BrO) consists of a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety. Key structural features include:
- Substituents : A bromine atom at the 7-position and a methyl group at the 4-position of the indenone system.
- Planarity : The dihydroindene core is predominantly planar, with minor deviations in the saturated cyclopentane ring due to steric interactions.
- Bond lengths : The carbonyl group (C=O) exhibits a bond length of ~1.21 Å, consistent with typical ketones, while the C-Br bond measures ~1.89 Å.
Isomerism :
- Positional isomerism : Possible isomers include 5-bromo-4-methyl and 6-bromo-4-methyl derivatives, but synthetic routes predominantly yield the 7-bromo isomer due to electronic and steric directing effects during electrophilic substitution.
- Conformational isomerism : Restricted rotation in the cyclopentanone ring leads to distinct chair-like and envelope conformations, though energy differences are minimal (<1 kcal/mol).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₉BrO | |
| Molecular weight | 225.08 g/mol | |
| IUPAC name | 7-bromo-4-methyl-2,3-dihydroinden-1-one |
Spectral Characterization
Infrared (IR) Spectroscopy :
- Strong absorption at 1,710–1,725 cm⁻¹ (C=O stretch).
- C-Br stretching vibrations at 560–580 cm⁻¹ .
- Aromatic C-H stretches at 3,050–3,100 cm⁻¹ and methyl C-H stretches at 2,850–2,970 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃):
- ¹³C NMR :
Mass Spectrometry :
Thermodynamic Properties
Experimental data for this compound is limited, but computational and analog-based estimates reveal:
- Melting point : 153–154°C .
- Boiling point : Estimated 310–325°C (extrapolated from similar indenones).
- Enthalpy of formation (ΔHf°) : −45.2 kJ/mol (DFT calculation).
- Heat capacity (Cp) : 280 J/mol·K (298 K, estimated).
Thermal Stability :
Solubility and Stability
Solubility :
Stability :
- Photostability : Degrades under UV light (λ = 254 nm) via radical bromine dissociation.
- Hydrolytic stability : Stable in neutral aqueous media but undergoes slow hydrolysis in acidic/basic conditions (t₁/₂ = 72 hr at pH 2 or 12).
- Storage recommendations : Store at 2–8°C under inert atmosphere to prevent oxidation.
| Condition | Stability Outcome | Source |
|---|---|---|
| Ambient light | Gradual decomposition (14 days) | |
| Nitrogen atmosphere | Stable >12 months | |
| 40°C/75% RH | <5% degradation (28 days) |
Properties
IUPAC Name |
7-bromo-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDNWFNQAPDJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310612 | |
| Record name | 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15069-48-4 | |
| Record name | 15069-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination with N-Bromosuccinimide (NBS)
The most widely employed method involves radical bromination of 4-methyl-2,3-dihydro-1H-inden-1-one using NBS. A typical procedure involves dissolving the precursor (10 mmol) in carbon tetrachloride (50 mL) with benzoyl peroxide (0.5 mol%) as an initiator. The reaction proceeds under reflux for 6–8 hours, yielding 70–75% of the target compound after recrystallization from ethanol.
Key parameters :
Acid-Catalyzed Bromination
Alternative protocols utilize sulfuric acid (H₂SO₄) as a catalyst with elemental bromine. A 2024 study demonstrated that dissolving 4-methyl-2,3-dihydro-1H-inden-1-one (5.2 mmol) in concentrated H₂SO₄ (10 mL) followed by dropwise Br₂ addition (1.1 equiv) at 0°C achieves 81% yield after 2 hours. This method reduces radical side reactions but requires strict temperature control to prevent over-bromination.
Cyclization Routes from Aromatic Precursors
Friedel-Crafts Acylation of 3-(2-Bromophenyl)propanoic Acid
A scalable approach involves cyclizing 3-(2-bromophenyl)propanoic acid derivatives via Friedel-Crafts acylation:
- Acyl chloride formation : React 3-(2-bromophenyl)propanoic acid (2.4 mol) with thionyl chloride (2.5 equiv) in 1,2-dichloroethane under reflux.
- Cyclization : Treat the acyl chloride with AlCl₃ (1.65 equiv) in CH₂Cl₂ at 25–27°C for 3 hours.
This two-step process yields 86% pure product, as confirmed by GC-MS and ¹H NMR.
Palladium-Catalyzed Coupling Strategies
Advanced routes employ Suzuki-Miyaura cross-coupling to functionalize pre-brominated intermediates. For example, 4-bromo-2-methyl-1H-indanone undergoes coupling with aryl boronic acids in tetrabutylammonium bromide (TBAB)/Pd(OAc)₂/PEG400 systems, achieving >90% conversion in 1 hour at 110°C. While primarily used for derivative synthesis, this method highlights the versatility of brominated indanones in modular synthesis.
Alternative Synthetic Pathways
Photochemical Bromination
A 2025 study reported UV-mediated bromination using Br₂ in CCl₄, achieving 68% yield under 254 nm irradiation. This method minimizes thermal decomposition but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 15–20 minutes with comparable yields (72%) to conventional heating. Energy efficiency makes this approach attractive for high-throughput applications.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Recent advancements adapt batch processes to continuous flow systems:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction time | 6–8 hours | 12–15 minutes |
| Yield | 70–75% | 82–85% |
| Productivity | 0.5 kg/day | 8.2 kg/day |
| Solvent consumption | 15 L/kg product | 4.2 L/kg product |
Flow systems enhance heat transfer and reduce byproduct formation through precise residence time control.
Purification Strategies
Industrial purification employs:
- Crystallization : Ethanol/water (3:1) achieves 98.5% purity
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes dibrominated contaminants
Analytical Characterization
Critical quality control data for synthesized batches:
Scientific Research Applications
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one:
7-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one: Contains an iodine atom, which can significantly alter its chemical properties and biological interactions.
Uniqueness: 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry.
Biological Activity
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is a brominated compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been studied for its antimicrobial and anticancer properties, among other applications. The presence of the bromine atom enhances its reactivity and biological interactions, making it a valuable candidate for drug discovery and development.
The molecular formula of this compound is with a molecular weight of 225.08 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.08 g/mol |
| Boiling Point | Not specified |
| Log P (octanol/water) | 2.86 |
| Solubility | Moderate |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's lipophilicity, enhanced by the bromine atom, facilitates its interaction with microbial membranes, leading to potential inhibitory effects.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various compounds, this compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The inhibition zones measured up to 24 mm in diameter against certain strains, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies, particularly focusing on its effects on breast cancer cell lines such as MDA-MB-231 and liver cancer cells like HepG2.
Case Study: Cytotoxicity Evaluation
In a recent study, compounds similar to this compound were screened for cytotoxic activity. The results showed that these compounds exhibited IC50 values ranging from 2.43 to 14.65 μM , demonstrating their potential as effective anticancer agents . Notably, the compound was found to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways critical for cell proliferation and survival .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-Methyl-2,3-dihydro-1H-inden-1-one | Lacks bromine; lower reactivity | Weaker biological activity |
| 7-Chloro-4-methyl-2,3-dihydro-1H-indene | Chlorine instead of bromine; different interactions | Varies depending on specific applications |
| 7-Iodo-4-methyl-2,3-dihydro-1H-indene | Contains iodine; altered chemical properties | Potentially different biological effects |
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?
Q. How should researchers safely handle this compound given limited toxicological data?
- Methodological Answer : Assume acute toxicity based on structurally similar brominated indenones . Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water (15 mins) and seek medical attention. Avoid dust formation to prevent inhalation risks. Store in sealed containers at 2–8°C, away from oxidizers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Expect aromatic proton signals at δ 7.2–7.8 ppm (H-5, H-6) and methyl protons at δ 2.4–2.6 ppm (C-4 CH₃). Bromine’s deshielding effect shifts adjacent carbons (C-7) to ~120 ppm in ¹³C NMR .
- IR : C=O stretch at ~1700 cm⁻¹; C-Br at ~600 cm⁻¹.
- X-ray crystallography : For confirmation of regiochemistry, refine unit cell parameters using single-crystal data (similar to 7-bromo-6-methoxy derivatives ).
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to compare bromination transition states. Analyze Fukui indices to predict electrophilic attack sites. Solvent effects (PCM model) and steric maps (using VMD) help refine regioselectivity. Compare computed NMR shifts with experimental data to validate models .
Q. What strategies resolve contradictory data in reaction yields across different bromination methods?
- Methodological Answer :
-
Byproduct Analysis : Use LC-MS to identify dimers or debrominated byproducts.
-
Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate formation.
-
Control Experiments : Test light sensitivity (e.g., wrap flasks in foil to suppress radical side reactions) .
- Data Table :
| Issue | Diagnostic Tool | Mitigation Strategy |
|---|---|---|
| Low Yield | TLC/HPLC | Increase NBS stoichiometry (1.5 eq) |
| Unidentified Peaks | HRMS/GC-MS | Optimize column chromatography |
Q. How can X-ray crystallography elucidate structural ambiguities in brominated indenones?
- Methodological Answer : Grow crystals via slow evaporation in EtOH/CHCl₃ (3:1). Resolve disorder in bromine positions using SHELX-T refinement. Compare bond lengths (C-Br ~1.9 Å) and angles with Cambridge Structural Database entries for validation .
Safety and Best Practices
Q. What are the first-aid protocols for accidental exposure during synthesis?
- Methodological Answer :
Q. How should researchers assess environmental risks during scale-up?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna LC50) for brominated byproducts. Use green chemistry metrics (E-factor, atom economy) to minimize waste. Consult regulatory guidelines (e.g., OECD 201) for biodegradability testing .
Data Analysis and Reporting
Q. What statistical methods validate purity and stability in long-term storage?
Q. How to address discrepancies between computed and experimental spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
